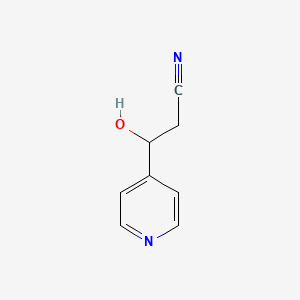









|
REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])C)([CH3:3])C.C([Li])CCC.CCCCCC.[C:19](#[N:21])[CH3:20].[Cl-].[NH4+].[O:24]1CC[CH2:26][CH2:25]1>>[OH:24][CH:25]([C:26]1[CH:3]=[CH:1][N:4]=[CH:5][CH:7]=1)[CH2:20][C:19]#[N:21] |f:1.2,4.5|
|


|
Name
|
|
|
Quantity
|
1.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
butyllithium hexane
|
|
Quantity
|
10.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
573 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to −80° C. again
|
|
Type
|
WAIT
|
|
Details
|
after 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
ADDITION
|
|
Details
|
4-pyridinecarboxyaldehyde (758 mg, 7.08 mmol) was added dropwise
|
|
Type
|
WAIT
|
|
Details
|
over 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
WAIT
|
|
Details
|
After 50 minutes
|
|
Duration
|
50 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The whole was continuously extracted (ethyl acetate and water) for four days
|
|
Duration
|
4 d
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CC#N)C1=CC=NC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 666 mg | |
| YIELD: PERCENTYIELD | 63.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |